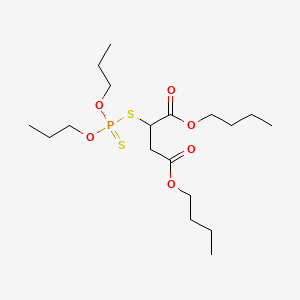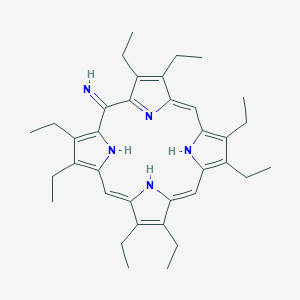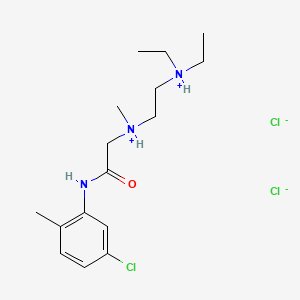
Dicopper;2,2-dimethylpropanoate;pyridine-2,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicopper;2,2-dimethylpropanoate;pyridine-2,6-diamine is a complex compound that features two copper atoms coordinated with 2,2-dimethylpropanoate and pyridine-2,6-diamine ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dicopper;2,2-dimethylpropanoate;pyridine-2,6-diamine typically involves the reaction of copper(I) chloride with a tethered pyridine diimine ligand. This reaction yields a μ-chlorido bridged cationic dicopper(I) complex . The geometric constraints of the ligand foster attractive van der Waals interactions between the coplanar pyridine units .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.
化学反応の分析
Types of Reactions
Dicopper;2,2-dimethylpropanoate;pyridine-2,6-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state copper complexes.
Reduction: Reduction reactions can revert the copper to its lower oxidation states.
Substitution: Ligand substitution reactions can occur, where the ligands coordinated to the copper atoms are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Ligand substitution reactions often require the presence of competing ligands and may be facilitated by heating or the use of solvents like acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield dicopper(II) complexes, while reduction reactions may produce dicopper(I) complexes.
科学的研究の応用
Dicopper;2,2-dimethylpropanoate;pyridine-2,6-diamine has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: The compound’s ability to mimic certain biological enzymes makes it useful in biomimetic studies.
Medicine: Research is ongoing into its potential use in medical applications, particularly in the development of new therapeutic agents.
Industry: It is used in material science for the development of new materials with unique properties.
作用機序
The mechanism by which dicopper;2,2-dimethylpropanoate;pyridine-2,6-diamine exerts its effects involves the coordination of the copper atoms with the ligands, which facilitates various chemical reactions. The molecular targets and pathways involved include electron transfer processes and the stabilization of reactive intermediates .
類似化合物との比較
Similar Compounds
- Dicopper;2,2-dimethylpropanoate;2,3-dimethylpyridine
- 2,6-Bis(diphenylphosphino)pyridine
Uniqueness
Dicopper;2,2-dimethylpropanoate;pyridine-2,6-diamine is unique due to its specific ligand coordination and the resulting geometric constraints, which foster attractive van der Waals interactions between the coplanar pyridine units . This unique structure imparts distinct chemical and physical properties that differentiate it from similar compounds.
特性
分子式 |
C30H50Cu2N6O8 |
|---|---|
分子量 |
749.8 g/mol |
IUPAC名 |
dicopper;2,2-dimethylpropanoate;pyridine-2,6-diamine |
InChI |
InChI=1S/2C5H7N3.4C5H10O2.2Cu/c2*6-4-2-1-3-5(7)8-4;4*1-5(2,3)4(6)7;;/h2*1-3H,(H4,6,7,8);4*1-3H3,(H,6,7);;/q;;;;;;2*+2/p-4 |
InChIキー |
IEVNNCLBTWOMHI-UHFFFAOYSA-J |
正規SMILES |
CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].C1=CC(=NC(=C1)N)N.C1=CC(=NC(=C1)N)N.[Cu+2].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Amino-3-[2-(4-methoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13775523.png)









![Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]-](/img/structure/B13775584.png)


